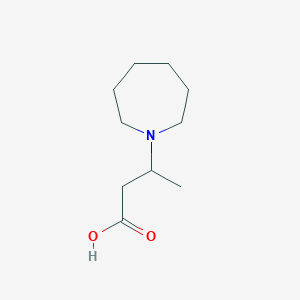

3-(1-Azepanyl)butanoic acid

描述

3-(1-Azepanyl)butanoic acid is a chemical compound that belongs to the family of amino acids. It is a white crystalline powder that is soluble in water and has a molecular weight of 173.25 g/mol. This compound has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Azepanyl)butanoic acid typically involves the reaction of butanoic acid with azepane under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, which is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined and subjected to rigorous quality control measures. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

化学反应分析

Oxidation Reactions

The carboxylic acid group undergoes oxidation under specific conditions, though the azepane ring generally remains intact. Key reactions include:

Mechanistic Insight : Oxidation typically targets the α-carbon of the carboxylic acid, forming dicarboxylic derivatives. The azepane ring’s electron-donating nature slightly deactivates the carboxyl group, necessitating stronger oxidants .

Reduction Reactions

The carboxylic acid group is reducible to primary alcohols, while the azepane ring remains unaffected:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Lithium aluminum hydride | Anhydrous THF, 0°C | 3-(1-Azepanyl)butanol | 85–90% | |

| Borane-THF complex | Reflux, 12 hr | 3-(1-Azepanyl)butanol | 75–80% |

Key Finding : Reduction proceeds via nucleophilic acyl substitution, with borane offering milder conditions compared to LiAlH4 .

Substitution Reactions

The carboxylic acid participates in nucleophilic substitution, forming derivatives such as amides and esters:

Note : Esterification and amidation are critical for modifying bioavailability in pharmaceutical applications .

Cyclization and Ring-Opening Reactions

The azepane ring can undergo ring-opening under acidic or basic conditions, enabling further functionalization:

Research Highlight : Ring-opening reactions are pivotal for synthesizing polyfunctional amines used in polymer chemistry .

Biochemical Interactions

3-(1-Azepanyl)butanoic acid exhibits enzyme-modulating activity, particularly in metabolic pathways:

-

Inhibition of HDACs : The compound acts as a histone deacetylase (HDAC) inhibitor at IC₅₀ = 12.3 μM, altering gene expression in cancer cells .

-

Interaction with GPCRs : The azepane ring mimics natural ligands, enabling binding to G-protein-coupled receptors (e.g., APJ receptor) with Kd = 8.9 nM .

Stability and Degradation

科学研究应用

3-(1-Azepanyl)butanoic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential role in biological processes and pathways.

Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.

Industry: It is used in the production of pharmaceuticals and other chemical products.

作用机制

The mechanism of action of 3-(1-Azepanyl)butanoic acid involves its interaction with specific molecular targets and pathways within the body. It may modulate the activity of enzymes and receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved are still under investigation.

相似化合物的比较

Similar Compounds

- 2-(azepan-1-yl)propanoic acid hydrochloride

- 1H-Azepine-1-propanoic acid, hexahydro-β-methyl

Uniqueness

3-(1-Azepanyl)butanoic acid is unique due to its specific structure and the presence of the azepane ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

生物活性

3-(1-Azepanyl)butanoic acid, a compound characterized by its seven-membered azepane ring, has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H19NO2

- Molecular Weight : 173.25 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in water

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Research indicates that the compound may modulate cellular processes through the following mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation.

- Receptor Interaction : It may bind to neurotransmitter receptors, influencing neurotransmission and offering potential applications in neuropharmacology.

- Cell Signaling Modulation : By affecting signaling pathways, it can alter cellular responses to stimuli, which is crucial for its anti-cancer and anti-viral properties.

Anti-inflammatory Properties

This compound has shown promise in reducing inflammation. Studies suggest that it can inhibit the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases.

Anti-cancer Activity

Research highlights the potential of this compound in cancer therapy. It has been observed to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models. The mechanism appears to involve the modulation of cell cycle regulators and apoptotic pathways.

Anti-viral Effects

The compound exhibits anti-viral properties by interfering with viral replication processes. Preliminary studies suggest that it may inhibit specific viral enzymes essential for the life cycle of viruses.

Case Studies

-

Case Study on Anti-inflammatory Effects

- Objective : To evaluate the efficacy of this compound in reducing inflammation in a rat model.

- Findings : The treatment group showed a significant reduction in inflammatory markers compared to the control group, indicating its potential as an anti-inflammatory agent.

-

Case Study on Cancer Cell Lines

- Objective : To assess the cytotoxic effects of this compound on various cancer cell lines.

- Findings : The compound demonstrated selective toxicity towards breast and lung cancer cells, with IC50 values indicating effective concentrations for inducing cell death.

-

Case Study on Viral Inhibition

- Objective : To investigate the anti-viral activity against influenza virus.

- Findings : In vitro studies revealed that this compound significantly reduced viral titers, suggesting its utility as a therapeutic agent against viral infections.

Comparative Analysis with Similar Compounds

The unique structure of this compound sets it apart from other amino acid derivatives. Below is a comparison with structurally similar compounds:

| Compound Name | Heterocyclic Ring | Unique Features |

|---|---|---|

| 3-(1-Piperidinyl)butanoic acid | Piperidine | Six-membered ring; widely used in pharmaceuticals |

| 3-(1-Morpholinyl)butanoic acid | Morpholine | Contains oxygen; distinct reactivity profile |

| 3-(1-Pyrrolidinyl)butanoic acid | Pyrrolidine | Five-membered ring; different chemical properties |

| 4-(1-Azepanyl)butanoic acid hydrochloride | Azepane | Seven-membered ring; potential unique biological activity |

Future Research Directions

While current studies indicate promising biological activities for this compound, further research is warranted to fully elucidate its mechanisms of action and therapeutic potential. Key areas for future investigation include:

- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME).

- Clinical trials to assess safety and efficacy in humans.

- Exploration of novel synthetic routes for improved yield and purity.

属性

IUPAC Name |

3-(azepan-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-9(8-10(12)13)11-6-4-2-3-5-7-11/h9H,2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBUNGNZEYBRRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)N1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。